molecular formula C11H9NO3 B8797019 (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B8797019
M. Wt: 203.19 g/mol
InChI Key: KMHNRJDDHTZZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a cyano group and a methoxyphenyl group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 2-amino-3-(4-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes and disrupt cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the cyano group but shares the methoxyphenyl and propenoic acid structure.

    4-methoxycinnamic acid: Similar structure but without the cyano group.

    Isoferulic acid: Contains a hydroxyl group instead of a cyano group.

Uniqueness

The presence of the cyano group in (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

KMHNRJDDHTZZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of p-anisaldehyde (60.7 ml), ammonium acetate (7.5 g), cyanoacetic acid (42.5 g), pyridone (70 ml) in toluene (390 ml) is refluxed using a Dean Stark trap until about 9 ml of water is collected. The reaction mixture is cooled and the solid precipitate filtered and stirred with 10% aqueous HCL. The solid is filtered and recrystallized from methanol yielding the desired product.
Quantity
60.7 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

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